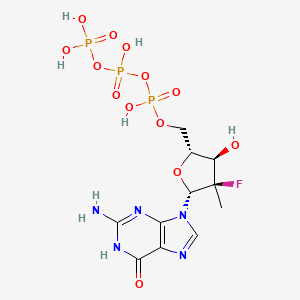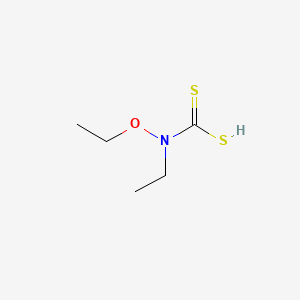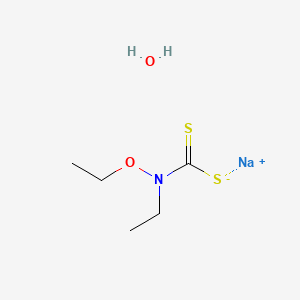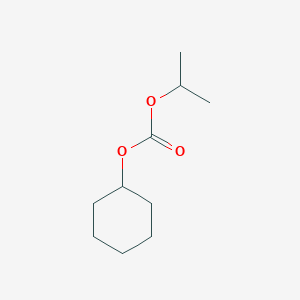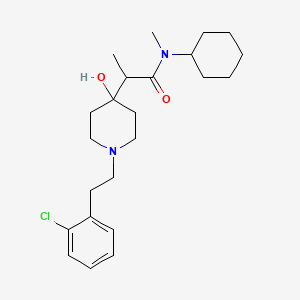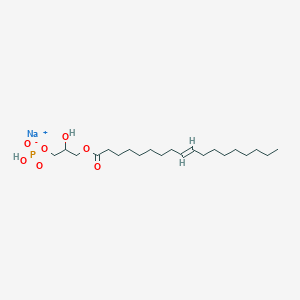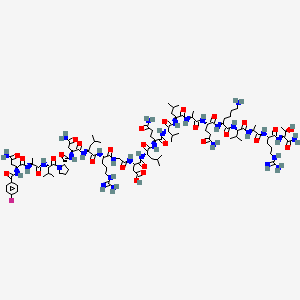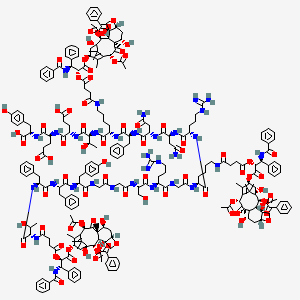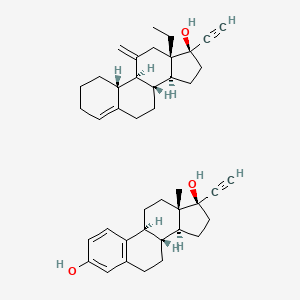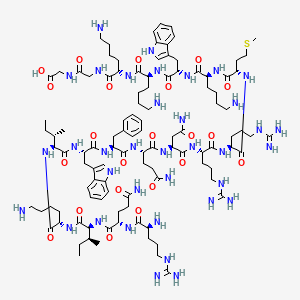
Oleoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoyl is a term often used to describe the presence of an oleic acid moiety in a compound. Oleic acid is a monounsaturated fatty acid with the chemical formula C18H34O2. It is commonly found in various natural oils, such as olive oil, and is known for its beneficial properties in both health and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oleoyl compounds can be synthesized through various methods. One common approach is the reaction of oleic acid with thionyl chloride, phosphorus trichloride, or oxalyl chloride to produce this compound chloride . This reaction typically requires an organic solvent such as carbon tetrachloride and yields this compound chloride, which can then be used to synthesize other this compound derivatives.
Industrial Production Methods
In industrial settings, this compound compounds are often produced through the esterification of oleic acid with alcohols. For example, this compound ethanolamide can be synthesized by reacting oleic acid with ethanolamine in the presence of a catalyst . This process is scalable and can be optimized for high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oleoyl compounds undergo various chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction of this compound compounds can lead to the formation of saturated fatty acid derivatives.
Substitution: This compound chloride can undergo nucleophilic substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like ethanolamine, methanol, and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Amides, esters, and other this compound derivatives.
Aplicaciones Científicas De Investigación
Oleoyl compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in cell membrane structure and function.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of oleoyl compounds varies depending on their specific structure and application. For example, this compound-estrone is believed to act on the hypothalamus in the brain, regulating appetite and metabolic behavior . This compound compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects.
Comparación Con Compuestos Similares
Oleoyl compounds can be compared with other fatty acid derivatives, such as:
Stearoyl: Derived from stearic acid, a saturated fatty acid.
Palmitoyl: Derived from palmitic acid, another saturated fatty acid.
Linthis compound: Derived from linoleic acid, a polyunsaturated fatty acid.
This compound compounds are unique due to their monounsaturated nature, which imparts different physical and chemical properties compared to saturated and polyunsaturated fatty acids .
Propiedades
Fórmula molecular |
C21H40NaO7P |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+; |
Clave InChI |
XGRLSUFHELJJAB-RRABGKBLSA-M |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


